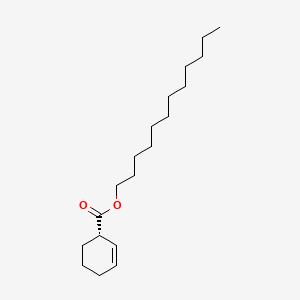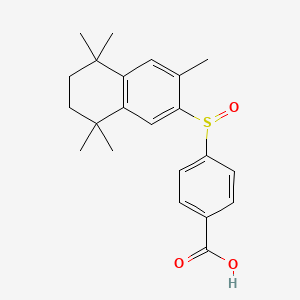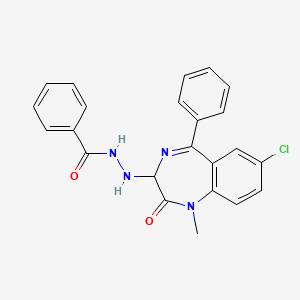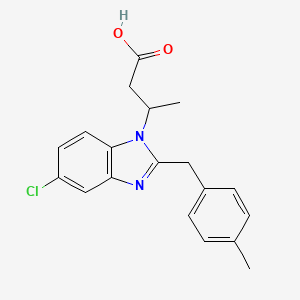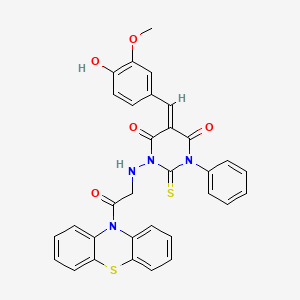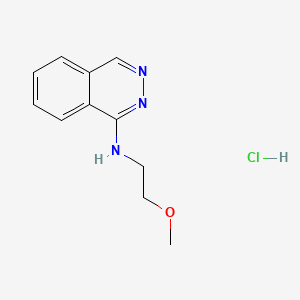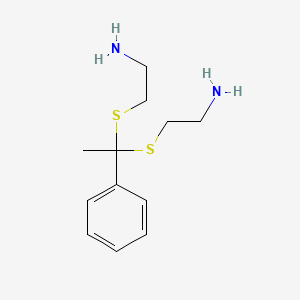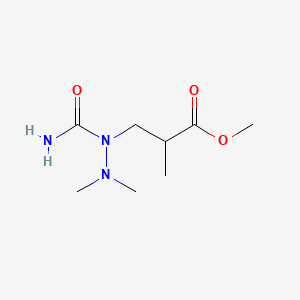
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an aminocarbonyl group, a dimethylhydrazino moiety, and a methylpropanoate backbone. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazino intermediate: This step involves the reaction of a suitable hydrazine derivative with a carbonyl compound to form the hydrazino intermediate.
Introduction of the aminocarbonyl group: The hydrazino intermediate is then reacted with an isocyanate or a similar reagent to introduce the aminocarbonyl group.
Esterification: The final step involves the esterification of the intermediate with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminocarbonyl or hydrazino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The aminocarbonyl and hydrazino groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylbutanoate: Similar structure with an additional methyl group.
Ethyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-ethylpropanoate: Similar structure with an ethyl group on the propanoate backbone.
Uniqueness
Methyl 3-(1-(aminocarbonyl)-2,2-dimethylhydrazino)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
96804-67-0 |
|---|---|
Molekularformel |
C8H17N3O3 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
methyl 3-[carbamoyl(dimethylamino)amino]-2-methylpropanoate |
InChI |
InChI=1S/C8H17N3O3/c1-6(7(12)14-4)5-11(8(9)13)10(2)3/h6H,5H2,1-4H3,(H2,9,13) |
InChI-Schlüssel |
UXEWTRAREXBASD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C(=O)N)N(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


